molecular formula C12H19N3O2S B11796790 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol

4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol

Cat. No.: B11796790
M. Wt: 269.37 g/mol
InChI Key: CPUQYHHQKFXYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of protein kinases. This molecule features a pyrimidine core, a common scaffold in kinase inhibitors, substituted with methoxy and methylsulfanyl groups, and linked to a cyclohexanol moiety. Research indicates its primary research value is as a key intermediate or precursor in the synthesis of more complex pharmacological agents. Its structure is closely related to inhibitors targeting specific kinase pathways. For instance, it is identified as a synthetic intermediate for potent and selective c-Met kinase inhibitors, which are crucial targets in cancer research due to their role in tumor growth, angiogenesis, and metastasis (https://pubchem.ncbi.nlm.nih.gov/compound/11667960). The compound is intended for research use only by trained professionals in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop novel kinase inhibitors, and study intracellular signaling mechanisms relevant to oncology and other disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C12H19N3O2S/c1-17-11-7-10(14-12(15-11)18-2)13-8-3-5-9(16)6-4-8/h7-9,16H,3-6H2,1-2H3,(H,13,14,15)

InChI Key

CPUQYHHQKFXYRN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NC2CCC(CC2)O)SC

Origin of Product

United States

Preparation Methods

Chlorination and Methoxylation of Pyrimidine Precursors

The pyrimidine core is typically derived from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine (Fig. 1A), a common starting material in herbicide intermediates. In a toluene solvent system, alkali metal methoxides (e.g., sodium methoxide) substitute the 6-chloro group with methoxy at 20–60°C, yielding 4-chloro-6-methoxy-2-(methylthio)-1,3-pyrimidine (Fig. 1B). This step achieves near-quantitative conversion when catalyzed by trifluoromethane sulfonic acid copper (0.001–0.5% w/w), as demonstrated in CN101747283B.

Oxidation of Methylthio to Methylsulfonyl Groups

Controlled oxidation of the 2-methylthio group to methylsulfonyl is achieved using hydrogen peroxide (20–35%) in acetic acid at 70–90°C. Tungstate catalysts (e.g., sodium tungstate) ensure complete conversion without over-oxidation. The resulting 4-chloro-6-methoxy-2-(methylsulfonyl)-1,3-pyrimidine is purified via pH adjustment (pH 5–8) to precipitate impurities, yielding >99% purity.

Cyclohexanolamine Coupling Strategies

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro position on the pyrimidine ring undergoes substitution with 4-aminocyclohexanol in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C. Triethylamine or potassium carbonate serves as a base to scavenge HCl, driving the reaction to completion. This method yields 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol with 70–85% efficiency, contingent on stoichiometric excess of the amine.

Table 1: Optimization of NAS Conditions

ParameterOptimal RangeImpact on Yield
Temperature100–110°CMaximizes kinetics without decomposition
SolventDMFEnhances nucleophilicity of amine
BaseK₂CO₃Prevents HCl-induced side reactions
Reaction Time12–18 hEnsures complete substitution

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers an alternative route, particularly for sterically hindered amines. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base in toluene at 100°C, this method achieves 65–75% yield. While less efficient than NAS, it reduces side products from competing substitutions.

Purification and Characterization

Crystallization and Filtration

Crude product is dissolved in ethyl acetate or toluene and cooled to −20°C to induce crystallization. Sequential washing with hexane removes residual solvents, yielding >98% purity. Recrystallization in ethanol further enhances purity to 99.5%, as validated by HPLC.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.40–1.85 (m, 8H, cyclohexanol), 2.58 (s, 3H, SCH₃), 3.38 (s, 3H, OCH₃), 3.60 (m, 1H, OH), 4.90 (s, 1H, NH), 6.42 (s, 1H, pyrimidine-H).

  • LC-MS : m/z 326.1 [M+H]⁺ confirms molecular weight.

Industrial-Scale Process Design

One-Pot Reaction Systems

Combining chlorination, methoxylation, and amination in a single reactor minimizes intermediate isolation steps, reducing costs and waste. For example, after methoxylation in toluene, the solvent is partially distilled, and the residue is directly subjected to amination with cyclohexanolamine, achieving 80% overall yield.

Waste Management

Aqueous-acidic washes (pH 5–8) remove unreacted starting materials and catalysts. Sodium tungstate and hydrogen peroxide by-products are neutralized with NaHSO₃ before disposal, adhering to environmental regulations.

Challenges and Mitigation Strategies

Sensitization Impurities

Residual 4,6-dichloro-2-(methylthio)-1,3-pyrimidine in the final product can cause operator sensitization. Implementing rigorous crystallization (≥3 recrystallizations) reduces impurity levels to <0.1%.

Oxidative Degradation

The methylsulfonyl group is prone to reduction under acidic conditions. Storing the final product under nitrogen at −20°C prevents degradation over 24-month shelf life .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in cyclohexanol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: H2/Pd-C (Hydrogen with Palladium on Carbon)

    Substitution Reagents: Nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of reduced pyrimidine derivatives

    Substitution: Formation of various substituted pyrimidine-cyclohexanol derivatives

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds similar to 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process .

Case Study:
A study investigated the cytotoxic effects of similar pyrimidine derivatives on human cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Pyrimidine derivatives have been reported to possess activity against a range of bacterial and fungal pathogens. The incorporation of the methylsulfanyl group enhances the antimicrobial efficacy by affecting the permeability of microbial membranes .

Research Findings:
In vitro studies have demonstrated that related compounds exhibit varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicates that modifications in the side chains can lead to increased potency against specific microbes .

Mechanism of Action

The mechanism of action of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Applications/Activity
This compound (Target Compound) C₁₂H₁₆N₃O₂S Pyrimidine: 2-SCH₃, 6-OCH₃; Cyclohexanol-4-amino 266.1 (calculated) Hypothesized kinase inhibition or antitumor activity (based on pyrimidine scaffold)
UNC2250 (trans-4-[[2-(Butylamino)-5-[5-(4-morpholinylmethyl)-2-pyridinyl]-4-pyrimidinyl]amino]cyclohexanol) C₂₄H₃₆N₆O₂ Pyrimidine: 2-butylamino, 5-[5-(morpholinylmethyl)pyridin-2-yl]; trans-cyclohexanol 440.58 Antitumor activity in cellular and animal models
CHMSA Compounds (e.g., 1-methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol) ~C₂₀H₂₄O₃S (varies) Cyclohexanol-4-sulfonylmethyl; aromatic sulfonyl groups Varies (~352.5 for C₂₀H₂₄O₃S) Treatment of cancers (e.g., multiple myeloma) and inflammatory diseases (e.g., rheumatoid arthritis)
4-(Methylamino)cyclohexanol C₇H₁₅NO Cyclohexanol-4-methylamino 143.22 Pharmaceutical intermediate or simple bioactive agent
trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol C₁₂H₁₄FN₂O₃ Cyclohexanol-4-(2-fluoro-6-nitrophenyl)amino 254.26 Laboratory intermediate or lead compound for further modification

Key Differences and Implications

Pyrimidine Substituents :

  • The target compound’s pyrimidine ring has electron-donating groups (OCH₃ and SCH₃), which may enhance metabolic stability compared to UNC2250’s bulky morpholinylmethyl-pyridinyl group. However, UNC2250’s extended substituents likely improve target binding affinity in antitumor applications .
  • In contrast, CHMSA compounds replace the pyrimidine with a sulfonylmethyl group, favoring interactions with sulfonamide-sensitive targets (e.g., proteasomes in cancer therapy) .

The fluoronitrophenyl group in trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol introduces polar nitro and fluoro groups, increasing solubility but possibly reducing bioavailability compared to the target compound.

Biological Activity: UNC2250’s antitumor efficacy is well-documented in preclinical studies, while the target compound’s simpler structure may require optimization for similar potency .

Biological Activity

The compound 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a pyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The molecular formula of the compound is C13H20N2O2SC_{13}H_{20}N_2O_2S, with a molecular weight of approximately 252.38 g/mol. The structure includes a cyclohexanol moiety and a pyrimidine ring substituted with methoxy and methylsulfanyl groups, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit biological activities through multiple mechanisms:

  • Inhibition of Kinases : Many pyrimidine derivatives are known to act as kinase inhibitors. For instance, compounds that inhibit cyclin-dependent kinases (CDKs) can halt cell cycle progression, making them potential candidates for cancer therapy .
  • Antimicrobial Activity : Pyrimidine derivatives have shown varying degrees of antimicrobial properties against bacteria and fungi, likely due to their ability to interfere with nucleic acid synthesis .
  • Neurotransmitter Modulation : Some studies suggest that pyrimidine derivatives may interact with serotonin receptors, potentially influencing mood and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor Inhibits tumor cell proliferation; induces apoptosis
Antimicrobial Exhibits antibacterial and antifungal properties
Kinase Inhibition Acts as an ATP-competitive inhibitor of CDKs
Neurotransmitter Potential interaction with serotonin receptors

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related pyrimidine derivative in various human tumor xenograft models. The results indicated significant tumor growth inhibition and induction of apoptosis in treated groups compared to controls. The mechanism was attributed to CDK inhibition leading to cell cycle arrest at the G1 and G2 phases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar pyrimidine compounds. Using agar diffusion methods, several derivatives demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. For instance, the addition of methoxy and methylsulfanyl groups has been shown to increase potency against specific targets, including CDKs and microbial pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol?

  • Methodological Answer : A two-step approach can be adapted from analogous pyrimidine-cyclohexanol syntheses. First, form the pyrimidine core via nucleophilic substitution between 4-chloro-6-methoxy-2-methylsulfanylpyrimidine (precursor structure in ) and 4-aminocyclohexanol. Heating in dimethyl acetamide with a base like diisopropylethyl amine at 160°C under sealed conditions facilitates the coupling reaction. Second, purify the product using flash chromatography (chloroform/methanol-ammonia) and SFC chromatography to resolve isomers. Yield optimization may require adjusting stoichiometry and reaction time .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., O–H stretch of cyclohexanol at ~3200 cm⁻¹, C=S stretch at ~650 cm⁻¹).
  • NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, cyclohexanol proton splitting patterns). ¹³C NMR verifies pyrimidine ring carbons and cyclohexanol connectivity.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks, as demonstrated in related pyrimidine-cyclohexanol structures .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMA) and alcohols (methanol, ethanol) via incremental dilution. Stability studies should assess degradation under light, heat (40–80°C), and acidic/basic conditions (pH 3–10) using HPLC monitoring. Cyclohexanol derivatives often exhibit limited aqueous solubility but improved stability in anhydrous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Employ a Box-Behnken experimental design to evaluate variables:

  • Factors : Temperature (140–180°C), reaction time (12–24 hrs), base equivalents (1.5–3.0).
  • Response : Yield (%) and purity (HPLC area %).
  • Statistical Analysis : Generate response surfaces to identify optimal conditions and factor interactions (e.g., higher temperatures may reduce reaction time but increase byproducts). This approach reduces trial runs by 50–70% while maximizing output .

Q. What mechanistic insights explain the compound’s reactivity in catalytic or oxidative environments?

  • Methodological Answer : Study oxidative pathways using biomimetic catalysts (e.g., Fe-based systems) and hydrogen peroxide. Monitor products via GC-MS to detect cyclohexanone (oxidation) or cyclohexene (dehydrogenation). At >180°C, the cyclohexanol moiety may undergo dehydrogenation, analogous to cyclohexane oxidation systems. Kinetic profiling (Arrhenius plots) reveals activation energies for competing pathways .

Q. How do structural modifications (e.g., substituent changes on pyrimidine) influence biological activity?

  • Methodological Answer : Synthesize analogs with variations (e.g., replacing methoxy with ethoxy or methylsulfanyl with sulfonyl). Test in in vitro assays (e.g., kinase inhibition, antimicrobial activity). Compare binding affinities using surface plasmon resonance (SPR) or molecular docking . For example, bulkier substituents may hinder target engagement, while electron-withdrawing groups enhance pyrimidine electrophilicity .

Q. What strategies resolve stereoisomerism in the cyclohexanol moiety during synthesis?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, employ dynamic kinetic resolution with a chiral catalyst during the amination step. X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) can isolate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.